2-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-phenylethan-1-one
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Overview
Description
2-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-phenylethan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-phenylethan-1-one typically involves the condensation of 2-aminobenzothiazole with an appropriate ketone under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-phenylethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit bacterial enzymes, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of the target compound.
Benzothiazole: A structurally related compound with similar biological activities.
2-phenylbenzothiazole:
Uniqueness
2-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-phenylethan-1-one is unique due to its specific structural features, which confer distinct biological and chemical properties
Properties
IUPAC Name |
(2Z)-2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-17-13-9-5-6-10-15(13)19-16(17)11-14(18)12-7-3-2-4-8-12/h2-11H,1H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSCLVRDFHFOHY-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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